molecular formula C8H7FO2 B1532770 1-(2-Fluoro-3-hydroxyphenyl)ethanone CAS No. 1191999-09-3

1-(2-Fluoro-3-hydroxyphenyl)ethanone

Cat. No.: B1532770
CAS No.: 1191999-09-3
M. Wt: 154.14 g/mol
InChI Key: DHQLBLUQZYGIAG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7FO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the second position and a hydroxy group at the third position

Properties

IUPAC Name

1-(2-fluoro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(11)8(6)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQLBLUQZYGIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenol with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the ortho position relative to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Fluoro-3-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through inhibition of enzymes or interaction with cellular receptors, leading to various biological outcomes .

Comparison with Similar Compounds

Biological Activity

1-(2-Fluoro-3-hydroxyphenyl)ethanone, also known as 2-Fluoro-3-hydroxyacetophenone, is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H7FO2
  • Molecular Weight : 154.14 g/mol
  • CAS Number : 1191999-09-3
  • Structure : The compound features a fluorine atom and a hydroxyl group attached to the phenyl ring, which significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various fluorinated compounds demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study : A recent investigation into the effects of this compound on human lung carcinoma (A549) cells showed a significant reduction in cell viability at concentrations above 50 µM, with IC50 values indicating potent cytotoxicity.

The biological activity of this compound can be attributed to several factors:

  • Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interaction with cellular targets.
  • Fluorine Substitution : Modifies electronic properties, potentially increasing lipophilicity and membrane permeability.
  • Reactive Oxygen Species (ROS) : Induces oxidative stress in cells, leading to apoptosis in tumor cells.

Research Findings

  • Antimicrobial Studies : A comprehensive study published in Molecules highlighted the compound's effectiveness against various bacterial strains, supporting its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, with evidence suggesting that it operates through ROS-mediated pathways .
  • Comparative Analysis : When compared to other fluorinated phenolic compounds, this compound exhibited superior antimicrobial and cytotoxic activities, emphasizing its potential utility in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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